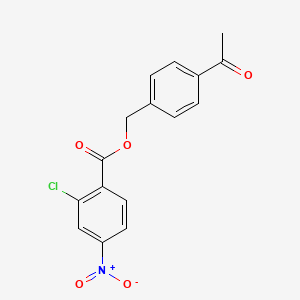![molecular formula C19H22N2OS B5853308 N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5853308.png)
N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-isopropylphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide, commonly known as D3576, is a chemical compound that belongs to the class of benzamide derivatives. The compound is widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
D3576 exerts its biological effects by binding to a hydrophobic pocket in the KIX domain of CBP. This binding disrupts the interaction between CBP and CREB, leading to the suppression of CREB-dependent gene expression. D3576 has also been shown to inhibit the interaction between CBP and other transcription factors, including NF-κB and p53.
Biochemical and Physiological Effects:
D3576 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. D3576 has also been shown to improve glucose metabolism in obese mice, suggesting that it may have potential as a treatment for diabetes. Additionally, D3576 has been shown to inhibit the replication of the influenza virus, suggesting that it may have potential as an antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using D3576 in lab experiments is its specificity for the KIX domain of CBP. This specificity allows researchers to selectively inhibit the interaction between CBP and specific transcription factors, providing a valuable tool for studying the role of protein-protein interactions in various biological processes. One limitation of using D3576 is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
Orientations Futures
There are several potential future directions for research involving D3576. One area of research could focus on identifying more potent analogs of D3576 that could be used as potential drug candidates. Another area of research could focus on investigating the role of CBP and its interactions with other transcription factors in various disease states, including cancer and diabetes. Additionally, future research could focus on investigating the potential use of D3576 as an antiviral agent against other viruses, such as SARS-CoV-2.
Méthodes De Synthèse
The synthesis of D3576 involves the reaction between 4-isopropylaniline and 2,4-dimethylbenzoyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in anhydrous dichloromethane. The resulting product is then purified using column chromatography to obtain pure D3576 in the form of a white solid.
Applications De Recherche Scientifique
D3576 is widely used in scientific research as a tool compound to study the role of protein-protein interactions in various biological processes. It is also used as a chemical probe to investigate the function of specific proteins and to identify potential drug targets. D3576 has been shown to inhibit the interaction between the transcription factor CREB and its coactivator CBP, leading to the suppression of CREB-dependent gene expression.
Propriétés
IUPAC Name |
2,4-dimethyl-N-[(4-propan-2-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-12(2)15-6-8-16(9-7-15)20-19(23)21-18(22)17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDMBWZNDYBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-{[4-(propan-2-yl)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)
![1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5853274.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)




![N-(3-acetylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5853318.png)


